molecular formula C6H5N3O B3023550 pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 29274-23-5

pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B3023550
CAS No.: 29274-23-5
M. Wt: 135.12 g/mol
InChI Key: BUEFDJQUUGMUJO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 597544-21-3) is a privileged chemical scaffold in medicinal chemistry and drug discovery. This fused, rigid, and planar N-heterocyclic system serves as a versatile core structure for developing novel therapeutic agents, with demonstrated research applications across multiple disease areas. In oncology research, optimized derivatives of this compound have shown promise as novel allosteric Hsp90 C-terminal domain inhibitors, depleting critical client proteins such as EWS::FLI1 in Ewing sarcoma without inducing a heat shock response . The scaffold has also been identified as a potent antituberculosis lead through high-throughput whole-cell screening, with structure-activity relationship (SAR) studies revealing its activity against Mycobacterium tuberculosis . Additionally, this core structure serves as a key precursor for developing potent and highly selective DPP-4 inhibitors for type 2 diabetes mellitus research and has been utilized in the design of selective PI3Kδ inhibitors for investigating inflammatory and autoimmune diseases such as asthma and COPD . The compound's broad utility extends to its use as a synthetic intermediate for further functionalization through various cross-coupling reactions and substitutions, enabling extensive SAR exploration . Our product is provided as a high-purity building block strictly for research purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFDJQUUGMUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973014, DTXSID501297017
Record name Pyrazolo[1,5-a]pyrimidin-7-ol
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Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57489-79-9, 29274-23-5
Record name 57489-79-9
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Record name Pyrazolo[1,5-a]pyrimidin-7-ol
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Record name Pyrazolo[1,5-a]pyrimidin-7(4H)-one
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Record name pyrazolo[1,5-a]pyrimidin-7-ol
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Spectroscopic and Structural Elucidation Techniques for Pyrazolo 1,5 a Pyrimidin 7 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment and conformational analysis. researchgate.net

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of protons and their neighboring atoms within the molecule. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, the chemical shifts of the ring protons are characteristic. For instance, in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, the H² proton appears as a singlet at approximately 8.50 ppm, while the H⁶ proton shows a doublet at around 7.08 ppm. nih.gov The presence and position of substituents significantly influence the chemical shifts of adjacent protons, providing valuable structural information. nih.gov

In a study of 3,5-diphenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione, the ¹H NMR spectrum in DMSO-d₆ showed a singlet for the NH proton at 12.0 ppm, along with multiplets for the phenyl protons between 7.26 and 7.77 ppm. nih.govacs.org This information is critical for confirming the presence of specific functional groups and their connectivity.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the this compound core are distinct and sensitive to substitution patterns. For example, the carbonyl carbon (C⁷=O) in ethyl (5R,7R)-, (5S,7S)-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate resonates at approximately 163.06 ppm. nih.gov The resonances for the pyrazole (B372694) and pyrimidine (B1678525) ring carbons appear in predictable regions, and their specific shifts can be used to differentiate between isomers. researchgate.net

A study on ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate reported the ¹³C NMR chemical shifts, with the C⁵ and C⁷ carbons appearing at 162.29 and 146.59 ppm, respectively. nih.gov Two-dimensional NMR techniques, such as HETCOR, are often employed to correlate proton and carbon signals, leading to unambiguous assignment of all resonances. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateDMSO-d₆8.50 (s, 1H, H²), 7.08 (d, J=0.9 Hz, 1H, H⁶), 4.27 (q, J=7.1 Hz, 2H, C⁸'H₂), 2.69 (d, J=0.9 Hz, 3H, 7-CH₃), 2.56 (s, 3H, 5-CH₃), 1.30 (t, J=7.1 Hz, 3H, C⁹'H₃)162.29 (C⁵), 161.78 (C⁸=O), 147.00 (C³'), 146.59 (C⁷), 146.43 (C²H), 110.64 (C⁶H), 100.79 (C³), 59.33 (C⁸'H₂), 24.50 (5-CH₃), 16.53 (7-CH₃), 14.43 (C⁹'H₃)
3,5-Diphenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dioneDMSO-d₆12.0 (s, 1H), 7.77 (s, 2H), 7.64 (d, J=7.2 Hz, 2H), 7.55 (m, 3H), 7.43 (t, J=7.4 Hz, 2H), 7.26 (t, J=7.4 Hz, 1H)Not explicitly provided in the search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of this compound derivatives and to gain insights into their structure through fragmentation analysis. nih.govnih.govbme.hu High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight measurements, which aids in confirming the elemental composition of a synthesized compound. acs.org

Techniques such as electrospray ionization (ESI) are commonly used to generate ions from the this compound derivatives for MS analysis. nih.govnih.gov The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the molecular weight of the compound. For example, the ESI-MS of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate showed an [M+H]⁺ ion at m/z 220.2, consistent with its calculated molecular weight. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. nih.govacs.org The fragmentation pattern is characteristic of the compound's structure and can be used to identify specific functional groups and their connectivity. For instance, in a study on the metabolism of a this compound derivative, a triple quadrupole mass spectrometer was used to characterize the degradation pattern, which involved hydroxylation and N-methylation of the core scaffold. nih.govacs.org

Interactive Data Table: Mass Spectrometry Data for a this compound Derivative

CompoundIonization MethodObserved m/zCalculated m/zIon Type
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylateESI220.2220.10[M+H]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound derivatives. nih.govnih.govbme.hu The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of a this compound derivative typically shows a characteristic absorption band for the carbonyl group (C=O) of the pyrimidinone ring. This peak is usually strong and appears in the region of 1650-1700 cm⁻¹. The presence of an N-H bond in the pyrazole or pyrimidinone ring will give rise to a stretching vibration in the range of 3200-3500 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic rings are typically observed in the 1400-1600 cm⁻¹ region. nih.gov

For example, the IR spectrum of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, a related heterocyclic system, showed a characteristic C=N stretching band at 1620 cm⁻¹. mdpi.com The precise positions of these absorption bands can be influenced by the electronic effects of substituents on the this compound core.

Interactive Data Table: Typical IR Absorption Frequencies for this compound Functional Groups

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
Amine/AmideN-H stretch3200-3500
CarbonylC=O stretch1650-1700
Imine/AromaticC=N stretch1400-1600
AromaticC=C stretch1400-1600

X-ray Crystallography for Solid-State Structure Determination and Tautomerism Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound derivatives in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the crystal lattice. researchgate.net

A significant aspect of the chemistry of this compound is its potential for tautomerism. The molecule can exist in several tautomeric forms, and X-ray crystallography can unequivocally identify the dominant tautomer in the crystalline state. nih.gov For example, a study on a specific this compound analogue confirmed that the 4H-one tautomer (4a) is the dominant form in the crystal. This was determined by analyzing the electron density around the nitrogen atoms and the C=O bond length, which was found to be consistent with a sp² C=O double bond. nih.govacs.org

The crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties and biological activity of the compound. researchgate.net For instance, the crystal packing of some pyrazolo[1,5-a]pyrimidine derivatives has been shown to involve π-π interactions between the pyrazole and pyrimidine rings. researchgate.net

Interactive Data Table: Crystallographic Data for a this compound Derivative

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Tautomeric Form
A this compound analogue (Compound 4)Not specified in search resultsNot specified in search resultsC=O: 1.23 ± 0.01Not specified in search results4a (4H-one)

Biological Activities and Pharmacological Relevance of Pyrazolo 1,5 a Pyrimidin 7 4h One Derivatives

Antimicrobial and Antitubercular Efficacy of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Compounds

Derivatives of this compound have demonstrated significant potential as antimicrobial and antitubercular agents. acs.orgnih.govresearchgate.netnih.gov High-throughput screening has identified this scaffold as a promising lead for developing new treatments against Mycobacterium tuberculosis (Mtb). acs.orgnih.govresearchgate.netnih.gov Synthetic modifications to the core structure have led to analogues with substantially improved activity against Mtb, including within infected macrophages, and with low cytotoxicity. acs.orgnih.govresearchgate.netnih.gov

Some of these compounds have shown potent activity against both drug-susceptible and drug-resistant strains of Mtb. acs.orgnih.govresearchgate.netnih.gov The mechanism of action for some of these derivatives has been linked to the inhibition of essential mycobacterial processes, although it appears to differ from other compounds sharing a similar core structure that are known to affect cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake. nih.govnih.gov Resistance to some of these compounds has been associated with mutations in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, which leads to the compound's breakdown. nih.gov

Beyond tuberculosis, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have exhibited broad-spectrum antimicrobial properties. For instance, some compounds have shown low micromolar to sub-micromolar activity against Staphylococcus aureus (including MRSA) and the fungus Candida albicans, with no significant toxicity to human cells. researchgate.net One particular derivative demonstrated superior activity against MRSA when compared to the antibiotic vancomycin. researchgate.net The antibacterial action of some derivatives is attributed to their ability to inhibit the MurA enzyme, which is crucial for the synthesis of the bacterial cell wall. nih.gov

Table 1: Antimicrobial and Antitubercular Activity of Selected this compound Derivatives

Anti-inflammatory and Analgesic Properties of this compound

The pyrazolo[1,5-a]pyrimidine scaffold has been a basis for the development of compounds with notable anti-inflammatory and analgesic effects. nih.gov A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their ability to mitigate inflammation and pain. nih.gov One of the parent compounds in this class was identified as a nonacidic analgesic and anti-inflammatory agent that acts as a weak inhibitor of prostaglandin (B15479496) biosynthesis and lacks ulcerogenic side effects. nih.gov

Further studies on derivatives revealed that their anti-inflammatory activity is influenced by the nature of the substituents at the 2-position of the pyrimidine (B1678525) ring. nih.gov These structural modifications appear to affect the compounds' ability to inhibit the biosynthesis of leukotrienes and/or prostaglandins (B1171923) with varying degrees of selectivity. nih.gov For instance, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one emerged as a particularly potent compound, demonstrating strong pharmacological activity both in vivo and in vitro with very low acute toxicity. nih.gov In vivo studies using carrageenan-induced rat paw edema and pleurisy models confirmed the anti-inflammatory potential of these derivatives. nih.gov In vitro assays have explored their effects on leukocyte functions, such as superoxide (B77818) production and myeloperoxidase release, as well as their impact on platelet aggregation induced by various agents. nih.gov

Anticancer and Antitumor Potential of this compound Derivatives

Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant interest for their potent anticancer and antitumor activities. nih.gov These compounds have shown efficacy against a variety of cancer cell lines, including those of the liver, breast, colon, and fibrosarcoma. nih.gov The cytotoxic effects of these derivatives are often dose-dependent. nih.gov

Specific pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to modulate cell survival in colorectal carcinoma cell lines such as HCT-116. nih.gov Certain compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in these cancer cells. nih.gov The pro-apoptotic activity has been confirmed through methods like annexin (B1180172) V-FITC staining. nih.gov The anticancer mechanism is often linked to the ability of these compounds to act as mimics of biogenic purines, thereby interfering with crucial cellular processes required for the proliferation of cancer cells.

Table 2: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Antiviral Activities, Including HIV Reverse Transcriptase and SARS-CoV-2 3CLpro Inhibition

The pyrazolo[1,5-a]pyrimidine framework has also been explored for its antiviral properties. A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and tested for their ability to inhibit the HCV NS5B RNA-dependent RNA polymerase, with a number of these compounds showing potent activity in enzymatic assays. nih.gov

More recently, pyrazolo[1,5-a]pyrimidine-based macrocyclic compounds have emerged as novel and potent inhibitors of HIV-1 replication. nih.gov Many of these compounds exhibit antiviral potency in the single-digit nanomolar range in cell-based assays. nih.gov These macrocycles represent a promising new class of anti-HIV-1 drug candidates. nih.gov While direct evidence for SARS-CoV-2 3CLpro inhibition by this compound itself is not explicitly detailed in the provided context, the broad antiviral potential of the scaffold suggests it as a candidate for further investigation against various viral targets.

Central Nervous System (CNS) Activities of this compound: Sedative, Anxiolytic, and Hypnotic Effects

While the provided search results focus heavily on antimicrobial, anti-inflammatory, and anticancer activities, some pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess CNS activity. For example, one derivative was noted for its ability to penetrate the CNS. nih.gov However, detailed information specifically on sedative, anxiolytic, and hypnotic effects of this compound is not extensively covered in the available search results. The structural similarity of this scaffold to other CNS-active compounds suggests that targeted modifications could yield derivatives with these properties.

Inhibition of Key Enzymes and Receptors by this compound

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes and receptors. nih.gov These compounds have been identified as potent inhibitors of various protein kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. nih.govrsc.org They can act as both ATP-competitive and allosteric inhibitors. nih.gov

Key enzyme targets include:

Protein Kinases: Derivatives have shown inhibitory activity against a range of kinases such as EGFR, B-Raf, MEK, CK2, CDK1, CDK2, and Pim-1. nih.govrsc.org For example, EGFR-targeting derivatives are promising for the treatment of non-small cell lung cancer. nih.gov

Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine moiety is a key feature in several Trk inhibitors, forming a critical interaction with the Met592 residue in the hinge region of the kinase. mdpi.com Marketed Trk inhibitors like Larotrectinib and Entrectinib are based on this scaffold. mdpi.com

HCV NS5B RNA-dependent RNA polymerase: As mentioned, these compounds can potently inhibit this viral enzyme. nih.gov

MurA Enzyme: This bacterial enzyme, essential for cell wall synthesis, is a target for the antibacterial action of some pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Table 3: Enzyme and Receptor Inhibition by this compound Derivatives

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of this compound have emerged as a novel class of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.

Initial investigations into this scaffold led to the identification of compound b2 , a potent and selective DPP-4 inhibitor with an in vitro IC₅₀ of 80 nM. nih.gov This compound demonstrated high selectivity, low cytotoxicity, and good cell viability. nih.gov Further optimization, guided by docking analysis and structure-based drug design, resulted in compound d1 , which exhibited a nearly two-fold increase in inhibitory activity with an IC₅₀ of 49 nM and over 1000-fold selectivity against the related proteases DPP-8 and DPP-9. nih.gov

In vivo studies in diabetic mice demonstrated the therapeutic potential of these compounds. Compound b2 , when administered at a dose of 10 mg/kg, effectively reduced glucose excursion by 34% in an intraperitoneal glucose tolerance test (IPGTT). nih.gov These findings underscore the promise of the this compound core in the development of new anti-diabetic agents. nih.gov

CompoundDPP-4 IC₅₀ (nM)Selectivity vs. DPP-8 and DPP-9In vivo Efficacy (Glucose Reduction)
b2 80High34% at 10 mg/kg
d1 49>1000-foldNot Reported

Selective Kinase Inhibition (e.g., p38 MAP Kinase, mTOR pathway, CDK2)

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile framework for the design of selective kinase inhibitors, which are critical in cancer therapy and the treatment of inflammatory diseases. nih.govbme.hu

p38 MAP Kinase: A series of pyrazolo[1,5-a]pyridine (B1195680) derivatives, structurally related to the this compound core, were designed and synthesized as potent inhibitors of p38 kinase. researchgate.netnih.gov These compounds are of interest for their potential anti-inflammatory and anti-arthritic properties. novartis.com

mTOR Pathway: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. google.com This positions them as potential therapeutic agents for diseases associated with mTOR dysregulation, including certain cancers.

CDK2: The pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore for the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. nih.gov Dinaciclib, a potent CDK inhibitor with a pyrazolo[1,5-a]pyrimidine core, functions by occupying the ATP-binding site and obstructing its function. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds have been specifically investigated as selective CDK inhibitors. google.comgoogle.com The development of small molecule CDK inhibitors represents a promising avenue for cancer treatment. google.com

Kinase TargetScaffold VariationKey Findings
p38 MAP KinasePyrazolo[1,5-a]pyridinesPotent inhibitors with potential anti-inflammatory activity. researchgate.netnih.govnovartis.com
mTOR PathwayPyrazolo[1,5-a]pyrimidinesIdentified as inhibitors of mTOR, relevant for cancer therapy. google.com
CDK2Pyrazolo[1,5-a]pyrimidines, Pyrazolo[1,5-a]pyrimidine-5,7-diaminesAct as ATP-competitive inhibitors, with compounds like Dinaciclib showing potent inhibition. nih.govgoogle.comgoogle.com

Histone Demethylase (KDM5) Inhibition

The this compound scaffold has been successfully utilized to develop potent and selective inhibitors of the KDM5 family of histone demethylases. nih.govgoogle.com These enzymes play a crucial role in epigenetics and have been implicated in cancer development and drug resistance. nih.gov

Starting from a lead this compound molecule, structure- and property-based design approaches led to the development of compound 48 . nih.gov This optimized inhibitor demonstrated improved cellular potency with a PC9 H3K4Me3 EC₅₀ of 0.34 μM. nih.gov Notably, compound 48 maintained favorable physicochemical properties and exhibited an excellent pharmacokinetic profile in mice, making it a valuable chemical probe for in vivo studies of KDM5 biological functions. nih.gov Another potent pan-KDM5 inhibitor, KDM5A-IN-1 , also based on this scaffold, showed IC₅₀ values of 45 nM, 56 nM, and 55 nM for KDM5A, KDM5B, and KDM5C, respectively. medchemexpress.com

CompoundTargetPotencySignificance
48 KDM5PC9 H3K4Me3 EC₅₀ = 0.34 μMOrally bioavailable with a good PK profile, suitable for in vivo studies. nih.gov
KDM5A-IN-1 KDM5A, KDM5B, KDM5CIC₅₀ = 45 nM, 56 nM, 55 nMPotent pan-KDM5 inhibitor. medchemexpress.com

GABA-A Receptor Ligand Activity

Derivatives of this compound have been synthesized and evaluated for their activity as ligands for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov These compounds are structurally related to pyrazolobenzotriazines (PBT) and pyrazoloquinazolines (PQ), which are known to interact with GABA-A receptors. nih.gov

A series of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones were synthesized and their in vitro affinity for GABA-A receptor subtypes was assessed. nih.gov Preliminary pharmacological studies revealed that compound 3g from this series exhibited anxiolytic-like effects at doses of 10-30 mg/kg, highlighting the potential of this chemical class in the development of new anxiolytic agents. nih.gov

Compound SeriesKey FindingPotential Application
6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-onesCompound 3g showed anxiolytic-like effects. nih.govDevelopment of novel anxiolytic drugs.

Antischistosomal Applications of this compound

Several derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and evaluated for their antischistosomal activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.govlookchem.com

In a study examining various pyrazolo[1,5-a]pyrimidine derivatives, 7-hydroxypyrazolo[1,5-a]pyrimidines, 7-mercaptopyrazolo[1,5-a]pyrimidines, and 4-alkylpyrazolo[1,5-a]pyrimidin-7-ones were tested. nih.govlookchem.com The highest in vitro activity was observed with the 7-mercaptopyrazolo[1,5-a]pyrimidines. nih.govlookchem.com Specifically, compounds 37 and 47 were lethal to the parasites at a concentration of 100 micrograms/mL after only one hour of exposure. nih.govlookchem.com The 7-hydroxypyrazolo[1,5-a]pyrimidines were found to be less active. nih.govlookchem.com However, it is important to note that none of the compounds that demonstrated in vitro activity were effective against S. mansoni in vivo. nih.govlookchem.com

Compound ClassIn Vitro Activity against S. mansoniIn Vivo Activity against S. mansoni
7-mercaptopyrazolo[1,5-a]pyrimidinesHigh (lethal at 100 µg/mL in 1 hr for compounds 37 and 47 )Not active. nih.govlookchem.com
7-hydroxypyrazolo[1,5-a]pyrimidinesLess activeNot active. nih.govlookchem.com
4-alkylpyrazolo[1,5-a]pyrimidin-7-onesNot specified as highly activeNot active. nih.govlookchem.com

Structure Activity Relationship Sar Studies and Drug Design Principles for Pyrazolo 1,5 a Pyrimidin 7 4h One

Identification of Essential Pharmacophoric Features within the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold

The this compound core itself is a key pharmacophoric element, identified in high-throughput screenings as a lead for various biological targets. acs.orgacs.orgnih.gov The fused pyrazole (B372694) and pyrimidine (B1678525) rings create a specific three-dimensional arrangement of atoms that is critical for interacting with biological macromolecules. nih.gov

Key pharmacophoric features often include:

A flat heteroaromatic ring system: This allows for occupation of binding pockets, such as the adenine-binding pocket in kinases. rsc.org

Hydrogen bond donors and acceptors: The nitrogen atoms within the rings and the carbonyl group at the 7-position can participate in hydrogen bonding interactions with target proteins. vulcanchem.com

Sites for substitution: The scaffold allows for the introduction of various substituents at multiple positions, which can modulate the compound's electronic properties, lipophilicity, and steric profile to optimize target engagement. nih.gov

For instance, in the context of antitubercular activity, the this compound scaffold has been identified as a recurring hit in whole-cell screens against Mycobacterium tuberculosis. acs.orgnih.gov This suggests that the core structure itself possesses inherent, albeit often moderate, activity that can be significantly enhanced through chemical modification. nih.gov

Impact of Substituent Patterns on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the scaffold. nih.gov

The placement of methyl and phenyl groups can have a profound effect on the activity of this compound compounds. For example, in a series of antitubercular analogs, the presence of a methyl group at the C2 position and a phenyl group at the C3 position were found to be important for activity. acs.org The phenyl group, in particular, can engage in hydrophobic interactions within the binding site of the target protein. vulcanchem.com

CompoundC2-SubstituentC3-SubstituentC5-SubstituentAntitubercular Activity (MIC, µM)
Analog 1MethylPhenylPyridin-3-ylData not specified
Analog 2MethylPhenyl-Data not specified

Data derived from a study on antitubercular agents, highlighting the common presence of methyl and phenyl groups in active compounds. acs.org

Halogen atoms, particularly chlorine, can significantly enhance the biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones. The introduction of a chlorine atom at the 3-position can increase the electronegativity and steric bulk of the molecule, potentially leading to stronger interactions with the target. vulcanchem.com For example, a 3-chloro derivative showed potent activity against Mycobacterium tuberculosis. vulcanchem.com

Methoxy (B1213986) groups have also been shown to influence activity. In the context of phosphodiesterase 4 (PDE4) inhibitors, a methoxy group at the 7-position contributed to optimal binding within the active site. nih.gov

Compound3-Position Substituent5-Position SubstituentBiological TargetEffect
3-chloro analogChlorineVariedM. tuberculosisEnhanced antitubercular activity
PDE4 InhibitorVariedHalogenPDE4Enhanced potency and drug-like properties

This table illustrates the impact of halogen and methoxy groups on the biological activity of this compound derivatives. nih.govvulcanchem.com

The introduction of carboxamides, nitriles, and esters at various positions of the this compound scaffold has been explored to modulate activity and physicochemical properties. A series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles were synthesized and showed potent antitumor activity. eurjchem.com Specifically, a compound with a 3-carbonitrile group displayed high activity against a human colon tumor cell line. eurjchem.com

In another study, N-phenylcarboxamide derivatives at the 3-position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system were synthesized and evaluated for their antibacterial activities. eurjchem.com These functional groups can act as hydrogen bond acceptors and donors, potentially forming crucial interactions with biological targets.

Functional GroupPositionBiological Activity
Carboxamide3Antibacterial
Nitrile3Antitumor
EsterNot specifiedNot specified

This table summarizes the influence of carboxamide and nitrile groups on the biological activities of this compound derivatives. eurjchem.com

Scaffold Hopping and Fragment-Based Drug Design Strategies for this compound Optimization

Scaffold hopping is a drug design strategy that involves replacing the core structure of a known active compound with a different, yet functionally similar, scaffold. The this compound scaffold is considered a bioisostere of the naturally occurring purine (B94841) nucleoside heterocyclic base, making it a suitable candidate for scaffold hopping approaches to develop inhibitors for targets that bind purines, such as kinases. rsc.org

Fragment-based drug design (FBDD) is another powerful strategy for lead discovery and optimization. This approach involves screening small, low-molecular-weight fragments for binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. The this compound core can be considered a fragment that can be elaborated upon to develop more potent and selective inhibitors.

Stereochemical Considerations and Regioselectivity in this compound Analogue Design

The synthesis of this compound analogues often involves cyclocondensation reactions that can lead to the formation of different regioisomers. nih.govacs.org Controlling the regioselectivity of these reactions is crucial, as different isomers can exhibit significantly different biological activities. The regioselective synthesis of these compounds is often achieved by carefully choosing the starting materials and reaction conditions. nih.govacs.org

For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov The regioselectivity of the synthesized compounds is typically confirmed using techniques like NMR spectroscopy and solid-state studies. nih.gov

While the core this compound scaffold is planar, the introduction of substituents can create chiral centers, leading to stereoisomers. The stereochemistry of these analogues can be critical for their biological activity, as different enantiomers or diastereomers may interact differently with a chiral biological target. Therefore, controlling the stereochemistry during the synthesis or separating the stereoisomers is an important consideration in the design of new this compound-based drugs.

Mechanistic Investigations of Pyrazolo 1,5 a Pyrimidin 7 4h One Bioactivity

Elucidation of Molecular Targets and Pathways

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified in numerous high-throughput screenings as a promising lead for various therapeutic areas, including antitubercular and anticancer agents. nih.govresearchgate.net The biological activity of this scaffold is diverse and appears to be highly dependent on the specific substitutions on the core structure.

In the context of cancer, pyrazolo[1,5-a]pyrimidines have been recognized as potent protein kinase inhibitors. rsc.orgrsc.org They can act as ATP-competitive or allosteric inhibitors of a range of kinases that are crucial in cell signaling pathways often dysregulated in cancer. rsc.orgrsc.org For example, derivatives have shown inhibitory activity against Tropomyosin receptor kinases (Trks), which are involved in cell survival and proliferation. mdpi.com The pyrazolo[1,5-a]pyrimidine (B1248293) moiety plays a crucial role in binding to the hinge region of these kinases. mdpi.com Furthermore, specific analogues have been developed as inhibitors of KDM5 histone demethylases, which are epigenetic modifiers implicated in drug resistance. nih.gov

As antitubercular agents, certain pyrazolo[1,5-a]pyrimidin-7-amine (B181362) derivatives have been identified as potent inhibitors of mycobacterial ATP synthase. nih.gov However, for some this compound analogues, the mechanism of action was found not to be related to the inhibition of cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake, which are known targets for other compounds with this core. nih.govnih.gov Instead, resistance studies pointed towards a different mechanism involving metabolic degradation of the compound. nih.gov

Compound Class Identified Molecular Target/Pathway Therapeutic Area
Pyrazolo[1,5-a]pyrimidinesProtein Kinases (e.g., TrkA, TrkB, TrkC) mdpi.comCancer
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amidesAntiproliferative agents, selective for p21-deficient cells nih.govCancer
This compound derivativesKDM5 Histone Demethylase nih.govCancer
Pyrazolo[1,5-a]pyrimidin-7-amine derivativesMycobacterial ATP synthase nih.govTuberculosis

Analysis of Resistance Mechanisms (e.g., Rv1751 FAD-dependent hydroxylase mutation in Mycobacterium tuberculosis)

A significant finding in the study of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents is the mechanism of resistance developed by Mycobacterium tuberculosis. nih.gov Research has shown that resistance to certain analogues is conferred by mutations in the gene encoding a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, specifically Rv1751. nih.govresearchgate.netnih.gov

This enzyme promotes the catabolism of the compound through hydroxylation, effectively inactivating it. nih.govnih.gov The mutation in Rv1751 likely enhances this metabolic process, leading to reduced efficacy of the drug. nih.gov This discovery highlights the importance of understanding the metabolic fate of a compound within the target organism and underscores the risk of assuming a shared mechanism of action for chemically similar compounds. nih.govresearchgate.net

Organism Resistance Conferring Gene Function of Gene Product Mechanism of Resistance
Mycobacterium tuberculosisRv1751 nih.govnih.govFlavin adenine dinucleotide (FAD)-dependent hydroxylase nih.govnih.govPromoted compound catabolism by hydroxylation nih.govnih.gov

Interactions with Intracellular Ions and Homeostasis (e.g., iron homeostasis in mycobacteria)

While some compounds sharing the this compound scaffold have been shown to interfere with iron homeostasis in mycobacteria by directly binding to intracellular Fe2+, this is not a universal mechanism for all analogues. nih.govacs.org For certain active antitubercular this compound analogues, studies have demonstrated that their mechanism of action is not related to the disruption of iron homeostasis. nih.govacs.org

Experiments using iron-depleted media and tracking the uptake of radiolabeled iron (55Fe) into M. tuberculosis cells treated with these compounds showed no inhibition of iron uptake. acs.org This indicates that the antitubercular activity of these specific analogues is independent of iron chelation or disruption of iron uptake pathways, distinguishing them from other compounds with the same core structure. acs.org

Correlation between Tautomeric Forms and Biological Target Interaction

The this compound scaffold can exist in at least three plausible tautomeric forms. nih.govacs.org The specific tautomeric form of a small molecule can significantly influence its interaction with biological targets. nih.govacs.org

X-ray crystallography studies have been crucial in determining the dominant tautomeric form of these compounds in their crystalline state. nih.govacs.org For a particular active analogue, single crystal X-ray diffraction confirmed the structure to be the 4a tautomer. nih.govacs.org This was supported by the observed C=O bond length, which is consistent with a sp2 C=O bond rather than an ar C–O bond. nih.gov

Furthermore, the synthesis of methylated analogues that are constrained to specific tautomeric forms has provided insights into their biological activity. acs.org For instance, an O-methylated derivative, locked in the 4b tautomeric form, and an N-methylated derivative, confined to the 4a tautomer but lacking a hydrogen bond donor capability, both resulted in a loss of antitubercular activity. acs.org These findings suggest that the specific tautomeric form and the presence of certain functional groups are critical for the biological activity of these compounds. acs.org

Tautomeric Form Structural Feature Impact on Activity
4aDominant crystalline form, contains C=O bond nih.govacs.orgActive (in non-methylated form) acs.org
4b (O-methylated)Constrained to this form, lacks N-H for H-bonding acs.orgLoss of activity acs.org
4a (N-methylated)Constrained to this form, lacks hydrogen bond donor capability acs.orgLoss of activity acs.org

Computational Chemistry and Molecular Modeling of Pyrazolo 1,5 a Pyrimidin 7 4h One Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For pyrazolo[1,5-a]pyrimidin-7(4H)-one systems, DFT calculations have been instrumental in characterizing their fundamental chemical nature. jcsp.org.pk

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can easily undergo intramolecular charge transfer. researchgate.netnih.gov For pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds, DFT calculations have shown that the HOMO and LUMO are largely delocalized over the molecule, and the small energy gap indicates high chemical reactivity. researchgate.net This ease of intramolecular charge transfer is a key characteristic that can influence the molecule's interaction with biological targets. nih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Method/Basis Set
Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative 2a-6.09-1.754.34DFT/B3LYP/6-311G(d,p)
Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative 2b-5.93-1.634.30DFT/B3LYP/6-311G(d,p)
CompoundDipole Moment (Debye)Method/Basis Set
Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative 2a (gas phase)4.55DFT/B3LYP/6-311G(d,p)
Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative 2b (gas phase)4.61DFT/B3LYP/6-311G(d,p)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding and reactivity. nih.gov In pyrazolo-pyrimidine systems, MEP analysis has been used to optimize hydrogen-bond acceptor strength to enhance potency and other drug-like properties. rsc.org The MEP map can guide the design of derivatives with improved binding affinity by highlighting regions that are favorable for electrostatic interactions with a target protein. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors. nih.gov

Molecular docking studies on this compound derivatives have been successful in predicting their binding affinities and identifying key interacting amino acid residues within the active site of various enzymes. For instance, in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, docking studies have provided a structural basis for the observed inhibitory activity. nih.govnih.gov These studies reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

CompoundTargetIC50 (nM)Key Interacting Residues
b2DPP-480Not specified in abstract
d1DPP-449Not specified in abstract
c24DPP-42Interacts with S1 pocket

Note: The IC50 values indicate the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower values indicate higher potency. The specific amino acid residues were not detailed in the provided search result abstracts. nih.govnih.gov

A crucial aspect of molecular docking is the exploration of different possible conformations of the ligand within the binding site. This conformational search helps in identifying the most stable and energetically favorable binding mode. For this compound based DPP-4 inhibitors, docking studies have confirmed that the core scaffold interacts with the S1 pocket of the enzyme. nih.gov In some derivatives, a substituted aromatic ring was found to interact with the sub-S1 pocket, which is a binding mode similar to that of established drugs like Alogliptin. nih.gov Similarly, in studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as CDK2 inhibitors, docking simulations demonstrated that the compounds fit well within the ATP binding cleft, adopting a 'flying bat' conformation stabilized by hydrogen bonds and hydrophobic contacts. rsc.org This detailed understanding of the binding mode is critical for structure-based drug design, enabling the optimization of substituents on the this compound core to enhance potency and selectivity. nih.govrsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the time-dependent behavior of this compound systems at an atomic level. These simulations provide critical insights into the conformational dynamics, stability, and intermolecular interactions that govern the biological activity of this scaffold. By modeling the intricate movements and energetics of the molecule and its environment over time, researchers can understand how derivatives of this class interact with their biological targets.

MD simulations are frequently employed in conjunction with molecular docking to refine the predicted binding poses of this compound derivatives within the active sites of target proteins. nih.govjohnshopkins.edu While docking provides a static snapshot of the most probable binding orientation, MD simulations offer a dynamic view, assessing the stability of this pose and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over a simulated timeframe. nih.govnih.gov This is crucial for lead optimization, where the goal is to design compounds with improved affinity and residence time at the target.

A significant application of these simulations is in the development of kinase inhibitors. nih.gov For instance, in the context of Tropomyosin receptor kinase (Trk) inhibitors, MD simulations can validate the stability of crucial binding interactions. The pyrazolo[1,5-a]pyrimidine core is often essential for forming a hinge interaction with specific amino acid residues, such as Met592. mdpi.com MD simulations can confirm that this hydrogen bond is maintained over time, which is a key determinant of the compound's inhibitory potency. mdpi.com

Furthermore, MD simulations help elucidate the dynamic behavior of the entire protein-ligand complex. They can reveal conformational changes in the protein upon ligand binding and highlight the role of water molecules in mediating interactions at the binding interface. These dynamic insights are instrumental in structure-based drug design, guiding the modification of the pyrazolo[1,5-a]pyrimidine scaffold to enhance binding affinity and selectivity. nih.govmdpi.com Studies on derivatives targeting enzymes like KDM5 histone demethylases have utilized these computational approaches to generate potent and selective inhibitors. nih.gov

The stability of different tautomeric forms of the this compound core can also be assessed. acs.org The relative stability of tautomers can significantly influence a compound's interaction with a biological target, and MD simulations can provide data on their dynamic equilibrium and preferential binding conformations. acs.org

The table below summarizes findings from computational studies on this compound systems, illustrating the application of molecular dynamics and related modeling techniques.

Compound/System Target Key Finding from Molecular Modeling Reference
This compound derivativesKDM5 (Lysine-specific demethylase 5)Structure- and property-based design, including molecular dynamics, led to potent and selective inhibitors. nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesCDK2 and TRKA (Cyclin-dependent kinase 2, Tropomyosin receptor kinase A)Molecular docking simulations revealed binding modes similar to known inhibitors, guiding the design of dual inhibitors. nih.gov
Pyrazolo[1,5-a]pyrimidine derivativesTrk KinasesThe pyrazolo[1,5-a]pyrimidine moiety was identified as crucial for forming a stable hinge interaction with the Met592 residue. mdpi.com
Pyrazolo[1,5-a]pyrimidine derivativesα-amylase and AcetylcholinesteraseMolecular docking simulations were performed to understand the interactions within the active sites of these enzymes. johnshopkins.edu
Tautomers of this compoundNot specifiedThe core scaffold exists in plausible tautomeric structures, whose distinct forms can interact uniquely with biological targets. acs.org

Preclinical and Translational Research of Pyrazolo 1,5 a Pyrimidin 7 4h One

In Vitro Efficacy Studies, including High-Throughput Whole-Cell Screening

The journey of pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential therapeutic agent began with its identification in high-throughput whole-cell screening (HTS) campaigns. These unbiased screens of large chemical libraries against pathogenic cells have pinpointed this scaffold as a promising starting point for drug discovery, particularly in the field of infectious diseases.

An in-house HTS campaign against Mycobacterium tuberculosis H37Rv identified a this compound containing molecule as a confirmed hit. This initial discovery prompted further investigation into the structure-activity relationships (SAR) of this scaffold. A focused library of analogues was synthesized to explore the key features of the pharmacophore, which led to significant enhancements in antitubercular activity.

In a separate line of research, derivatives of 4H-pyrazolo[1,5-a]pyrimidin-7-one were synthesized and assessed for their inhibitory effects on the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. A number of these compounds demonstrated potent activity in enzymatic assays.

Furthermore, the this compound scaffold has served as a foundation for the development of inhibitors for epigenetic targets. Starting with a lead molecule from this class, structure- and property-based design approaches were employed to generate potent and selective inhibitors of KDM5, a family of histone demethylases. This optimization process resulted in compounds with improved cellular potency.

The versatility of this scaffold is also evident in studies exploring its potential antidiabetic properties. A series of pyrazolo[1,5-a]pyrimidine-based compounds were synthesized and evaluated for their in vitro biological activities, including the inhibition of enzymes relevant to diabetes. johnshopkins.edu One particular derivative exhibited the strongest inhibition of α-amylase. johnshopkins.edu

Table 1: In Vitro Efficacy of this compound Derivatives

Compound/Derivative Target Organism/Enzyme Screening Method Key Finding Reference
This compound Hit Mycobacterium tuberculosis High-Throughput Whole-Cell Screening Identified as a potential antituberculosis lead. nih.gov, acs.org
4H-pyrazolo[1,5-a]pyrimidin-7-one Derivatives Hepatitis C Virus (HCV) NS5B Polymerase Enzymatic Assay Exhibited potent inhibitory activity.
Optimized KDM5 Inhibitor (Compound 48) KDM5 (Histone Demethylase) Structure-Based Design & Cell-Based Assays Improved cell potency (PC9 H3K4Me3 EC50 = 0.34μM).
Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative (Compound 3l) α-amylase Enzymatic Assay Strongest inhibition with 72.91 ± 0.14% inhibition. johnshopkins.edu

Ex Vivo Assays in Complex Biological Systems (e.g., Mycobacterium tuberculosis within macrophages)

To bridge the gap between in vitro activity and in vivo efficacy, ex vivo models that more closely mimic the physiological environment are employed. For antitubercular drug discovery, a critical step is to evaluate a compound's ability to kill Mycobacterium tuberculosis residing within host macrophages, its natural niche.

Following the promising results from whole-cell screening, a focused library of this compound analogues was synthesized and tested for their activity against M. tuberculosis within macrophages. The results were highly encouraging, with the best compounds demonstrating promising activity. Importantly, these active compounds also showed low cytotoxicity towards the host cells, indicating a favorable therapeutic window.

The mechanism of action for these compounds was found to be distinct from that of other compounds sharing the same core structure, which have been linked to cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake. This suggests a novel mode of action for this particular series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.

**Table 2: Ex Vivo Activity of this compound Derivatives against *M. tuberculosis***

Assay System Key Findings Reference
M. tuberculosis infected macrophages Best hits showed promising antitubercular activity. nih.gov, acs.org
Low cytotoxicity observed in host cells. nih.gov, acs.org

In Vivo Pharmacological Evaluation and Biological Function Studies

The preclinical evaluation of this compound derivatives has extended to in vivo models to assess their pharmacological properties and biological functions in a whole-organism context.

Glucose Excursion Reduction in Diabetic Models

While certain derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their in vitro antidiabetic properties, such as antiglycation activity and the inhibition of enzymes like α-amylase, α-glucosidase, and dipeptidyl peptidase 4 (DPP4), detailed in vivo studies on glucose excursion reduction in diabetic models for the specific this compound scaffold are not extensively reported in the reviewed literature. johnshopkins.edunih.gov The existing research primarily points to the potential of this chemical class in managing hyperglycemia-related complications based on in vitro data. nih.gov For instance, some triazolo[1,5-a]pyrimidine-7(4H)-ones demonstrated higher antiglycation activity in vitro compared to the reference compound aminoguanidine. nih.gov

Evaluation of Histone Demethylase Inhibitor Activity in vivo

Significant progress has been made in the in vivo evaluation of this compound derivatives as histone demethylase inhibitors. Through a lead optimization program, a potent, selective, and orally bioavailable KDM5 inhibitor was identified. This optimized compound displayed an excellent pharmacokinetic profile in mice.

When administered orally to mice, this compound demonstrated a maximal unbound plasma concentration that was over 15-fold higher than its cellular half-maximal effective concentration (EC50). This robust in vivo exposure provides a valuable chemical probe for the exploration of KDM5 biological functions in a living organism.

Table 3: In Vivo Evaluation of a KDM5 Inhibitor Derivative

Animal Model Key Pharmacokinetic/Pharmacodynamic Finding Significance Reference
Mouse Excellent pharmacokinetic (PK) profile. Suitable for in vivo biological studies.
Mouse Unbound maximal plasma concentration (Cmax) >15-fold over its cell EC50. Provides a robust chemical probe for studying KDM5 biological functions in vivo.

Future Perspectives and Research Directions for Pyrazolo 1,5 a Pyrimidin 7 4h One Chemistry and Biology

Development of Novel Synthetic Methodologies for Enhanced Diversity

The continued evolution of synthetic methodologies is paramount for expanding the chemical space of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives and generating libraries with greater structural diversity. nih.gov While the classical synthesis involving the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds remains a cornerstone, future efforts are focused on improving efficiency, sustainability, and the complexity of the accessible molecules. nih.govtandfonline.com

Key areas of development include:

Green Chemistry Approaches: There is a significant push towards environmentally benign synthetic protocols. nih.gov A recently developed method utilizes ultrasonic irradiation in an aqueous ethanol (B145695) medium, with potassium bisulfate (KHSO₄) as a catalyst, to synthesize this compound derivatives from aminopyrazoles and alkynes in good yields. bme.hu This approach minimizes the use of hazardous organic solvents and aligns with the principles of green chemistry. nih.govbme.hu

Microwave-Assisted Synthesis: The use of microwave reactors has been shown to dramatically reduce reaction times. byu.edu For instance, a three-step synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines was accomplished in a total of one hour. byu.edu Such technologies are crucial for the rapid generation of compound libraries for screening purposes.

Multicomponent and Pericyclic Reactions: Moving beyond traditional two-component cyclizations, multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step. nih.gov Similarly, pericyclic reactions, such as [4+2] cycloadditions from acyclic precursors, provide innovative and scalable routes to the fused ring system without requiring a pre-formed aminopyrazole. nih.gov

Advanced Catalysis: The application of transition metal-catalyzed cross-coupling reactions has enabled the introduction of diverse functional groups onto the pyrazolo[1,5-a]pyrimidine (B1248293) core, significantly enhancing structural diversity and biological activity. nih.govrsc.org

Table 1: Comparison of Synthetic Methodologies for this compound

MethodologyKey FeaturesAdvantagesReference
Classical CyclocondensationReaction of 5-aminopyrazoles with β-dicarbonyls or equivalents.Well-established, versatile for substitutions at various positions. nih.gov
Ultrasonic-Assisted Green SynthesisUses KHSO₄ catalyst in aqueous media under ultrasonic irradiation.Environmentally friendly, reduced environmental impact. bme.hu
Microwave-Assisted SynthesisEmploys microwave irradiation to accelerate reactions.Drastically reduced reaction times (e.g., 1 hour total for 3 steps). byu.edu
Pericyclic Reactions[4+2] cycloaddition from acyclic precursors.Scalable, one-pot synthesis, does not require aminopyrazole starting material. nih.gov
Palladium-Catalyzed Cross-CouplingIntroduction of diverse functional groups via C-C and C-N bond formation.Enhances structural diversity and allows for late-stage functionalization. nih.govrsc.org

Exploration of New Therapeutic Applications Beyond Current Indications

Derivatives of this compound are well-documented as potent inhibitors of various protein kinases in cancer therapy and as antitubercular agents. nih.govacs.orgnih.gov However, the scaffold's versatility suggests significant potential in other therapeutic areas that are currently underexplored.

Antiviral Agents: Recent screenings have revealed that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit promising activity against several emerging viruses, including Hepatitis B Virus (HBV), MERS Coronavirus, Zika, and Ebola. byu.edu This opens a critical new avenue for research, focusing on the development of broad-spectrum or targeted antiviral drugs based on this scaffold.

Neurological Disorders: Beyond the established activity as Kv7/KCNQ potassium channel activators for conditions like epilepsy and arrhythmia, the ability to modulate neuronal excitability could be harnessed for other neurological or psychiatric conditions. nih.gov Further exploration of their effects on various ion channels and central nervous system receptors is warranted.

Anti-infective Agents: The core has been identified multiple times as a hit in whole-cell screens against Mycobacterium tuberculosis. acs.orgnih.gov While some modes of action have been elucidated, including potential interference with iron homeostasis, the scaffold's promiscuity against various bacterial targets suggests it could be a starting point for developing novel antibiotics against other multidrug-resistant pathogens. acs.orgnih.gov

Inhibitors of Chaperone Proteins: A novel class of this compound derivatives has been identified as allosteric inhibitors of the Hsp90 C-terminal domain. nih.gov This mechanism was shown to be effective in Ewing sarcoma by depleting critical client proteins like EWS::FLI1. nih.gov Given the reliance of numerous pathological pathways on Hsp90, this presents an opportunity to develop treatments for a wide range of cancers and other protein-folding diseases.

Table 2: Emerging Therapeutic Targets for this compound Derivatives

Therapeutic AreaSpecific Target/IndicationKey FindingsReference
AntiviralHBV, MERS-CoV, Zika, EbolaDerivatives showed promising activity in in-vitro screenings. byu.edu
Neurological DisordersKv7/KCNQ Potassium ChannelsIdentified as novel, potent, and selective channel openers for epilepsy/arrhythmia. nih.gov
AntitubercularMycobacterium tuberculosisScaffold identified in HTS; analogues show improved activity and low cytotoxicity. acs.orgnih.gov
Oncology (Novel Mechanism)Hsp90 C-terminal DomainIdentified as allosteric inhibitors effective in Ewing sarcoma models. nih.gov

Advanced Computational Approaches for Rational Drug Design and Optimization

The integration of advanced computational methods is crucial for accelerating the discovery and optimization of this compound-based therapeutics. wiley.com These in-silico tools enable a more rational approach to drug design, reducing the time and cost associated with traditional trial-and-error methods. wiley.com

Structure-Based and Ligand-Based Design: Computational tools are essential for virtual screening of large compound libraries to identify initial hits. wiley.com For example, a virtual screening hit, TVS24, was the basis for developing a new class of Hsp90 C-terminal domain inhibitors. nih.gov Subsequent optimization relied on understanding the structure-activity relationship (SAR) to enhance potency. nih.gov

Quantum Mechanics Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for understanding the electronic structure of the pyrazolo[1,5-a]pyrimidine scaffold. rsc.org These methods can predict the stability of different tautomeric forms, which is critical as different tautomers can interact uniquely with biological targets. acs.orgrsc.org Such calculations also underpin the rational design of molecules with specific photophysical properties. rsc.org

AI and Machine Learning: Emerging technologies like artificial intelligence and machine learning are being applied to drug discovery. wiley.com For instance, graph convolutional networks can be used to predict retrosynthetic pathways, aiding in the design of efficient syntheses for novel analogues. acs.org AI can also be used to build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with better drug-like characteristics early in the design process. wiley.com

Table 3: Application of Computational Methods in this compound Research

Computational MethodSpecific ApplicationOutcome/BenefitReference
Virtual ScreeningIdentification of initial hits against a target.Identified TVS24 as a starting point for Hsp90 inhibitors. nih.gov
DFT/TD-DFT CalculationsAnalysis of electronic structure, tautomer stability, and photophysical properties.Enables rational design of fluorescent probes and understanding of target interactions. acs.orgrsc.org
Pharmacophore ModelingIdentifying key structural features for biological activity.Guides the optimization of lead compounds to improve potency and selectivity. wiley.com
Graph Convolutional NetworksPrediction of retrosynthetic reactions.Aids in planning efficient synthetic routes for novel derivatives. acs.org

Integration of this compound Scaffolds in Material Science with Photophysical Properties

Beyond their biological applications, pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention in material science due to their significant and tunable photophysical properties. nih.govnih.gov This opens up a promising field of research focused on creating novel functional materials.

The pyrazolo[1,5-a]pyrimidine core serves as an excellent fluorophore, whose properties can be systematically modified. rsc.org Research has shown that the introduction of electron-donating groups (EDGs) at position 7 of the fused ring system enhances both absorption and emission behaviors, leading to high fluorescence quantum yields (up to 0.97). rsc.org Conversely, electron-withdrawing groups (EWGs) tend to result in low emission intensities. rsc.org

This tunability allows for the rational design of:

Fluorescent Probes and Chemosensors: The sensitivity of the scaffold's fluorescence to its chemical environment makes it an ideal candidate for developing probes to study intracellular processes or to detect specific analytes. rsc.org

Solid-State Emitters: Certain derivatives exhibit strong emission even in the solid state, with quantum yields as high as 0.63. rsc.org This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. The molecular packing, which influences solid-state emission, can be controlled by the nature and position of substituents. rsc.org

The photophysical properties and stability of these compounds have been found to be comparable to commercial probes like coumarin-153 and rhodamine 6G, highlighting their potential as a viable and versatile alternative in optical applications. rsc.org

Table 4: Photophysical Properties of Substituted Pyrazolo[1,5-a]pyrimidines

Substituent Type at Position 7Effect on PhotophysicsPotential ApplicationReference
Electron-Donating Groups (EDGs)Improved absorption/emission; high quantum yields (up to 0.97).Bright fluorescent probes for bioimaging. rsc.org
Electron-Withdrawing Groups (EWGs)Low absorption/emission intensities.Fluorescence quenching sensors. rsc.org
Simple Aryl GroupsGood solid-state emission intensities (QY up to 0.63).Solid-state emitters for organic electronics (e.g., OLEDs). rsc.org

Q & A

Q. What are the common synthetic strategies for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives?

The scaffold is typically synthesized via condensation of 3- or 5-aminopyrazoles with alkynes, diketones, or enaminones. A green method involves ultrasonic irradiation in aqueous ethanol with KHSO₄ as a catalyst, enabling reactions between aminopyrazoles and alkynes (e.g., dimethyl acetylenedicarboxylate) to achieve yields of 63–95%. This approach minimizes environmental impact by avoiding toxic solvents and high temperatures . Conventional methods use catalysts like ceric ammonium nitrate or Cu(OAc)₂ under reflux .

Q. How are this compound derivatives characterized structurally?

Characterization relies on spectral

  • ¹H/¹³C NMR : Distinct peaks for NH (δ ~4.5 ppm) and carbonyl carbons (δ ~159–162 ppm) .
  • FT-IR : Bands at ~3244 cm⁻¹ (NH stretch) and ~1655 cm⁻¹ (C=O stretch) .
  • Mass spectrometry : Molecular ion peaks (e.g., [MH]⁺ at m/z 270) confirm molecular weight .

Q. What pharmacological activities are associated with this compound derivatives?

These compounds exhibit diverse bioactivities:

  • Anticancer : Inhibition of HCT-116 colorectal carcinoma cells via impaired cell survival .
  • Antiviral : Computational inhibition of SARS-CoV-2 3CLpro protease .
  • Analgesic : Kv7 potassium channel modulation (e.g., QO-58) for neuropathic pain .
  • Antimycobacterial : Targeting enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis .

Advanced Research Questions

Q. How do structural modifications at position 3 influence Kv7 potassium channel modulation?

Substituents at position 3 (e.g., aryl, alkyl groups) enhance Kv7.2/7.4 channel activation. QO-58, a 3-aryl derivative, potentiates M-currents in dorsal root ganglion neurons via a unique mechanism distinct from retigabine. Electrophysiological studies using perforated patch-clamp techniques revealed EC₅₀ values <10 μM, with improved bioavailability in lysine-conjugated forms .

Q. What is the role of this compound derivatives in allosteric MAT2A inhibition?

AG-270, a this compound derivative, binds to an allosteric site of methionine adenosyltransferase 2A (MAT2A), disrupting SAM biosynthesis in MTAP-deleted cancers. Structural studies (X-ray crystallography) show interactions with Gly215 and water networks, enabling selective inhibition (IC₅₀ <50 nM) .

Q. How can contradictory data in synthesis optimization be resolved?

Conflicting yields (e.g., 72% vs. 85% for 3-(4-chlorophenyl) derivatives) arise from solvent choice and catalyst loading. Ethanol/water mixtures under ultrasound improve homogeneity, while KHSO₄ concentration (10–20 mol%) critically affects cyclization efficiency. Systematic DOE (Design of Experiments) is recommended to balance reaction time, temperature, and catalyst .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for kinase inhibition?

  • Molecular docking : Predict binding affinity to kinase ATP pockets (e.g., CDK2, CDK9) .
  • Kinase assays : Measure IC₅₀ values using radioactive ATP-transfer or fluorescence polarization .
  • Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., IC₅₀ <1 μM in leukemia models) .

Q. How do this compound derivatives inhibit fatty acid transport?

Grassofermata (a 3-aryl-5-nitrophenyl derivative) blocks FATP2-mediated fatty acid uptake. In vitro assays (radiolabeled palmitate uptake in adipocytes) and in vivo mouse models show >70% inhibition at 10 μM, validated via CRISPR-Cas9 FATP2-knockout controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.